molecular formula C10H15N3O4 B12796076 N-Hydroxy-cis-4-(thymin-1-yl)-D-prolinol CAS No. 121330-14-1

N-Hydroxy-cis-4-(thymin-1-yl)-D-prolinol

Cat. No.: B12796076
CAS No.: 121330-14-1
M. Wt: 241.24 g/mol
InChI Key: PQBZHMAGTHLGRT-HTQZYQBOSA-N
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Description

N-Hydroxy-cis-4-(thymin-1-yl)-D-prolinol is a hybrid molecule combining a thymine base, a D-prolinol backbone, and an N-hydroxyl group. This structure integrates nucleic acid-like components (thymine) with a hydroxyprolinol moiety, a cyclic amino alcohol known for its conformational rigidity and role in bioactive molecules.

Properties

CAS No.

121330-14-1

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-[(3R,5R)-1-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O4/c1-6-3-12(10(16)11-9(6)15)7-2-8(5-14)13(17)4-7/h3,7-8,14,17H,2,4-5H2,1H3,(H,11,15,16)/t7-,8-/m1/s1

InChI Key

PQBZHMAGTHLGRT-HTQZYQBOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(N(C2)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications Source
N-Hydroxy-cis-4-(thymin-1-yl)-D-prolinol Thymin-1-yl (H-bond donor/acceptor), cis-4-D-prolinol (rigid cyclic amine), N-hydroxy group Hypothesized: DNA/RNA interaction (e.g., polymerase inhibition), prodrug potential
D-Prolinol (CAS 68832-13-3) D-prolinol backbone (cyclic amino alcohol) Intermediate in synthesis of pharmaceuticals; no direct bioactivity reported
N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide Multiple heterocycles (pyridine, thiazole, thiophene) Enhanced target selectivity due to heterocyclic diversity; research tool in drug discovery
1-(4-(Diethylamino)phenyl)-2-methylpropan-1-one Diethylamino group, aromatic ketone Antidepressant activity via monoamine modulation
4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one Diethylamino group, isoquinolinone core Polyimide synthesis; potential in materials science
N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride Methylthio-benzyl group, propanamine backbone Pharmacological effects overlapping with stimulants (e.g., cathinone derivatives)

Key Structural and Functional Insights:

Thymine vs. Pyridine/Thiazole Heterocycles :

  • The thymin-1-yl group in the target compound provides DNA base-pairing capability, differentiating it from pyridine/thiazole-containing analogs (e.g., ), which rely on π-π stacking or metal coordination. This suggests unique applications in nucleotide-targeted therapies.

Hydroxyprolinol Backbone: D-prolinol’s rigid cyclic structure () contrasts with flexible propanamine chains (). This rigidity may improve binding affinity to chiral biological targets, such as kinases or G-protein-coupled receptors.

N-Hydroxyl Group: The N-hydroxyl moiety could enhance solubility or serve as a prodrug activation site, similar to hydroxamic acids used in histone deacetylase (HDAC) inhibitors. This feature is absent in diethylamino-substituted compounds ().

Biological Activity: While thymine derivatives are often linked to antiviral or anticancer activity (e.g., 5-fluorouracil), the addition of D-prolinol may confer novel pharmacokinetic properties, such as improved blood-brain barrier penetration compared to simpler amines ().

Research Implications and Limitations

  • Gaps in Evidence: Direct studies on this compound are absent in the provided materials. Comparisons rely on extrapolation from structural analogs, necessitating experimental validation of hypothesized activities.
  • Synthetic Challenges: The compound’s stereochemistry (cis-4 configuration) and thymine linkage may require specialized synthetic routes, akin to hydroxyprolinol protections described in .

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